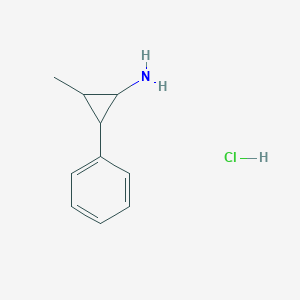

2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride

Descripción

BenchChem offers high-quality 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-3-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-9(10(7)11)8-5-3-2-4-6-8;/h2-7,9-10H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABBEOMXUGIGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879646-87-4 | |

| Record name | 2-methyl-3-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride (Tranylcypromine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, known in the scientific and medical communities as Tranylcypromine, is a potent psychopharmacological agent whose clinical efficacy is rooted in a complex and powerful mechanism of action. This guide provides a detailed examination of its molecular interactions, focusing on its primary role as an irreversible inhibitor of monoamine oxidase (MAO). We will dissect its non-selective action on MAO-A and MAO-B isoforms, the profound downstream effects on neurotransmitter systems, and the critical influence of its stereochemistry. Furthermore, this document explores ancillary pharmacodynamic properties, the crucial disconnect between its pharmacokinetic profile and its duration of action, and the mechanistic underpinnings of its significant clinical risks. Detailed experimental protocols and pathway diagrams are provided to offer a comprehensive and actionable understanding for the research and drug development professional.

Introduction: A Structurally Unique and Potent Monoamine Oxidase Inhibitor

2-Methyl-3-phenylcyclopropan-1-amine, or Tranylcypromine, is a cyclopropylamine derivative monoamine oxidase inhibitor (MAOI) that was among the first generation of antidepressants to be clinically utilized.[1][2] Initially synthesized with the intent of being a nasal decongestant, its potent effects on mood were discovered serendipitously, paving the way for its use in treating major depressive disorder, particularly in cases resistant to other therapies.[1][3]

Its chemical structure is notable for two key features:

-

A Phenylpropylamine Backbone: This core structure shares similarities with sympathomimetic amines.

-

A Strained Cyclopropane Ring: This three-membered carbocyclic ring is a unique structural motif that confers significant chemical reactivity and is crucial to its mechanism of irreversible enzyme inhibition.[4] The incorporation of cyclopropane rings is a strategy used in modern drug discovery to enhance potency and improve metabolic stability.[4]

Tranylcypromine is a chiral molecule and is administered as a racemic mixture of its trans-enantiomers. As will be discussed, this stereochemistry has significant implications for its pharmacokinetic profile.[5][6]

Primary Mechanism of Action: Irreversible, Non-Selective MAO Inhibition

The principal mechanism through which Tranylcypromine exerts its therapeutic effect is the potent, non-selective, and irreversible inhibition of the monoamine oxidase (MAO) enzyme system.[7][8]

MAO enzymes are mitochondrial-bound flavoenzymes responsible for the oxidative deamination and subsequent degradation of endogenous and exogenous monoamines.[9][10] They exist in two primary isoforms with differing substrate specificities and tissue distributions:

-

Monoamine Oxidase A (MAO-A): Preferentially metabolizes serotonin (5-HT) and norepinephrine (NE). It is also the primary enzyme for the metabolism of dopamine (DA) and dietary tyramine. It is found in high concentrations in the brain, gut, and liver.[3][10]

-

Monoamine Oxidase B (MAO-B): Preferentially metabolizes dopamine (DA) and phenethylamine. It is abundant in the brain and platelets.[3][10]

Tranylcypromine acts as a mechanism-based inhibitor, forming a covalent bond with the FAD cofactor in the active site of both MAO-A and MAO-B.[9][] This covalent modification permanently inactivates the enzyme. Consequently, the restoration of MAO activity is not dependent on the drug's clearance from the body but rather on the de novo synthesis of new MAO enzymes, a process that can take up to two weeks.[2][9]

This irreversible inhibition leads to a significant accumulation of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—within presynaptic neurons.[9][12] This increases the vesicular stores of these neurotransmitters and enhances their availability for release into the synaptic cleft, thereby potentiating neurotransmission and alleviating depressive symptoms.[9]

The Critical Role of Stereochemistry

Tranylcypromine is administered as a racemic mixture of its (+)- and (-)-enantiomers. Pharmacological activity is often stereospecific, and Tranylcypromine is no exception. Studies evaluating the pharmacokinetics of the individual enantiomers have revealed significant differences. After administration of the racemate, the plasma concentrations and area under the curve (AUC) of (-)-tranylcypromine were found to be substantially greater than those of (+)-tranylcypromine.[5] This suggests stereoselective differences in metabolism or distribution. While direct comparisons of the MAO inhibitory potency of the separated enantiomers are less documented in readily available literature, it is a fundamental principle of pharmacology that enantiomers can exhibit different affinities for an enzyme's active site, potentially leading to different inhibitory potencies.[13] The superior plasma exposure of the (-)-enantiomer suggests it may be the primary contributor to the overall clinical effect.

Ancillary and Investigational Pharmacodynamics

While MAO inhibition is its primary mechanism, Tranylcypromine possesses other pharmacological activities, particularly at higher doses.

-

Norepinephrine Reuptake Inhibition: Tranylcypromine can act as a norepinephrine reuptake inhibitor, which may contribute to its stimulating effects and its complex cardiovascular profile.[3][7]

-

Dopamine Release: It has been shown to be a weak dopamine-releasing agent.[3]

-

Histone Demethylase (LSD1) Inhibition: More recently, Tranylcypromine was found to be an inhibitor of the lysine-specific demethylase 1 (LSD1/BHC110), an enzyme involved in epigenetic regulation.[7] This "off-target" effect is an active area of cancer research, but its contribution to the antidepressant effects of Tranylcypromine is currently unknown.[7]

Pharmacokinetics: The Disconnect Between Half-Life and Action

Understanding the pharmacokinetics of Tranylcypromine is essential to appreciating its mechanism. It is rapidly absorbed after oral administration, with a relatively short elimination half-life.[1][2] This presents a seeming paradox: a drug with a short half-life that has a profound and long-lasting clinical effect. The resolution to this lies in its irreversible mechanism. The clinical and physiological effects of Tranylcypromine persist long after the drug is cleared from the plasma because the target enzyme, MAO, remains inactivated.[7] The duration of action is therefore governed by the rate of new enzyme synthesis, not by the drug's elimination rate.[2]

| Pharmacokinetic Parameter | Value | Reference(s) |

| Absorption | Readily absorbed from the GI tract. | [2] |

| Time to Peak Plasma (Tmax) | Approx. 1-3 hours. | [1][2] |

| Volume of Distribution (Vd) | 1.1 to 5.7 L/kg. | [1] |

| Metabolism | Primarily hepatic. Inhibits several CYP450 enzymes (e.g., CYP2A6). | [1][3] |

| Elimination Half-life (t½) | Approx. 1.5 to 3.2 hours. | [1] |

| Excretion | Primarily via urine as metabolites. | [1][2] |

| Pharmacodynamic Duration | Up to 10-14 days following discontinuation. | [2] |

Experimental Protocol: In Vitro MAO-A Inhibition Assay

To quantify the inhibitory potential of a compound like Tranylcypromine, a standard biochemical assay is employed. The following is a representative protocol for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Objective: To determine the potency of 2-Methyl-3-phenylcyclopropan-1-amine HCl in inhibiting human recombinant MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

MAO-Glo™ Assay Kit (or similar fluorometric/luminometric kit) containing MAO-A substrate, a luciferin derivative, and a developer solution.

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

2-Methyl-3-phenylcyclopropan-1-amine HCl (test compound)

-

Clorgyline (positive control inhibitor for MAO-A)

-

96-well microplates (opaque-walled for luminescence)

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Enzyme Preparation: Dilute the MAO-A enzyme stock to the recommended working concentration in cold phosphate buffer.

-

Reaction Setup (in triplicate):

-

Add 25 µL of buffer to "background" wells.

-

Add 25 µL of test compound dilutions or control inhibitor to "experimental" wells.

-

Add 25 µL of buffer/solvent to "100% activity" wells.

-

Add 25 µL of the diluted MAO-A enzyme solution to all wells except the "background" wells.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 50 µL of the MAO-A substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Develop Signal: Add 100 µL of the developer solution to all wells. This solution stops the MAO reaction and initiates a coupled reaction that produces a luminescent signal proportional to the amount of product formed.

-

Signal Readout: Incubate for 20 minutes at room temperature, then measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background signal from all other measurements.

-

Normalize the data by setting the "100% activity" wells to 100% and the highest inhibitor concentration wells to 0%.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Mechanistic Basis of Clinical and Safety Profile

A thorough understanding of the mechanism of action directly explains the significant safety concerns associated with Tranylcypromine.

-

Hypertensive Crisis (The "Cheese Effect"): MAO-A in the gastrointestinal tract and liver is essential for metabolizing dietary biogenic amines, such as tyramine, found in aged cheeses, cured meats, and certain beverages.[9][10][14] When MAO-A is irreversibly inhibited by Tranylcypromine, ingested tyramine is absorbed systemically, where it acts as a potent indirect sympathomimetic, displacing large amounts of norepinephrine from synaptic vesicles.[10] This massive norepinephrine surge leads to a rapid, severe, and potentially fatal increase in blood pressure.[8][9]

-

Serotonin Syndrome: The concurrent use of Tranylcypromine with other serotonergic agents (e.g., SSRIs, TCAs, triptans) is strictly contraindicated.[3][8] The combination of inhibited serotonin degradation (via MAOI) and inhibited serotonin reuptake (via SSRI, etc.) leads to a synergistic and dangerous increase in synaptic serotonin levels. This overstimulation of serotonin receptors can cause a life-threatening syndrome characterized by cognitive, autonomic, and neuromuscular dysfunction.[8][9]

-

Postural Hypotension: While seemingly counterintuitive, postural hypotension is a common side effect.[1] This is thought to be due to the accumulation of dopamine in sympathetic nerve terminals, where it is converted to norepinephrine. The excess dopamine may act as a false neurotransmitter or have other complex effects on vascular tone regulation.

Conclusion

The mechanism of action of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride (Tranylcypromine) is a classic example of potent, mechanism-based enzyme inactivation. Its identity as a non-selective, irreversible inhibitor of both MAO-A and MAO-B is the cornerstone of its powerful antidepressant effects. This action directly causes an elevation in the synaptic availability of serotonin, norepinephrine, and dopamine. The drug's unique pharmacodynamic profile, where a long duration of action is uncoupled from its short pharmacokinetic half-life, is a direct consequence of this irreversible mechanism. For the drug development professional and researcher, a deep appreciation of this mechanism is not only key to understanding its efficacy but is absolutely critical for contextualizing its significant safety liabilities, including the risks of hypertensive crisis and serotonin syndrome, which are direct and predictable outcomes of its powerful pharmacology.

References

- Patsnap Synapse. (2024, July 17).

- Fiedorowicz, J. G., & Swartz, K. L. (2004). Tranylcypromine. In StatPearls.

- MIMS Philippines. (n.d.). Tranylcypromine: Uses & Dosage.

- Wikipedia. (n.d.). Tranylcypromine.

- Weber-Grandke, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Spahn-Langguth, H. (1995). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 40(3), 259–264.

- Cleveland Clinic. (n.d.). Tranylcypromine Tablets: Uses & Side Effects.

- HPRA. (2023, February 10). Summary of Product Characteristics.

- Finberg, J. P. M., & Rabey, J. M. (2016). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.

- Mayo Clinic. (2026, March 1). Tranylcypromine (oral route) - Side effects & dosage.

- MedlinePlus. (2017, May 15). Tranylcypromine.

- ECHA. (n.d.).

- ECHA. (n.d.).

- EvitaChem. (n.d.). Buy N-methyl-2-phenylcyclopropan-1-amine hydrochloride.

- Sapphire Bioscience. (n.d.). 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride.

- Stahl, S. M. (2008). Monoamine Oxidase Inhibitors: A Modern Guide to an Unrequited Class of Antidepressants. CNS Spectrums, 13(10), 849-853.

- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.

- BLD Pharm. (n.d.). 879646-87-4|2-Methyl-3-phenylcyclopropan-1-amine hydrochloride.

- PharmaCompass. (n.d.).

- PubChem. (n.d.). CID 18695745 | C20H30N2.

- University of Calgary. (n.d.). Stereochemistry and biological activity of drugs.

- Current Psychiatry. (2023). Monoamine oxidase inhibitors and tricyclic antidepressants for MDD.

- PharmaBlock. (2023, January).

- Royal Society of Chemistry. (2025, March 18).

- CymitQuimica. (n.d.). CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine.

- Google Patents. (n.d.). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.

- Al-Mishrif, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 22.

- The Tanaka-Maeda Research Group. (n.d.).

Sources

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. mayoclinic.org [mayoclinic.org]

- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. assets.hpra.ie [assets.hpra.ie]

A Technical Guide to the In Vitro Binding Affinity of Phenylcyclopropylamine Analogs: A Focus on 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro binding affinity of novel phenylcyclopropylamine analogs, with a specific focus on compounds like 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride. Given the limited direct public data on this specific analog, this guide will leverage the well-established pharmacology of its parent compound, Tranylcypromine, to illustrate the core principles and methodologies.

Introduction: The Phenylcyclopropylamine Scaffold and its Therapeutic Potential

The phenylcyclopropylamine scaffold is a privileged structure in neuropharmacology, most notably represented by Tranylcypromine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1] Analogs of this structure, such as 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, represent a continuing area of research for novel therapeutics targeting monoaminergic systems and other enzymes like lysine-specific demethylase 1 (LSD1).[2][3][4]

The therapeutic and off-target effects of these compounds are dictated by their stereochemistry and their binding affinity to various proteins, primarily the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Understanding the binding profile of a novel analog is a critical first step in elucidating its pharmacological mechanism of action and potential clinical utility.

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism by which many phenylcyclopropylamine analogs exert their effects is through the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, potentiating neurotransmission.

The binding affinity of a compound for each of these transporters (SERT, NET, and DAT) determines its potency and selectivity, which in turn shapes its therapeutic profile and potential side effects. For instance, the enantiomers of Tranylcypromine exhibit stereoselectivity in their interaction with monoamine transporters. The (+)-enantiomer is a more potent inhibitor of serotonin uptake, while the (-)-enantiomer shows greater potency for norepinephrine and dopamine uptake.[5][6]

Below is a diagram illustrating the fundamental mechanism of monoamine reuptake inhibition.

Caption: Monoamine Reuptake Inhibition by a Phenylcyclopropylamine Analog.

Quantitative Analysis of Binding Affinity: A Methodological Deep Dive

To quantify the binding affinity of a novel compound like 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, a competitive radioligand binding assay is the gold standard.[7][8] This section provides a detailed, step-by-step protocol for such an assay.

Experimental Objective

To determine the inhibitory constant (Ki) of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT) expressed in a stable cell line.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT.

-

Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, geneticin (G418).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine

-

For hNET: [³H]-Nisoxetine

-

For hDAT: [³H]-WIN 35,428 or [³H]-Cocaine

-

-

Non-specific Binding Control:

-

For hSERT: Paroxetine (10 µM)

-

For hNET: Desipramine (10 µM)

-

For hDAT: Nomifensine (10 µM)

-

-

Test Compound: 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, dissolved in assay buffer.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

Experimental Workflow Diagram

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Protocol

Part 1: Cell Membrane Preparation

-

Culture HEK293 cells expressing the target transporter to ~90% confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold membrane preparation buffer and centrifuge again.

-

Resuspend the pellet in fresh, ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Aliquot the membranes and store at -80°C until use.

Part 2: Competitive Binding Assay

-

On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of the test compound (2-Methyl-3-phenylcyclopropan-1-amine hydrochloride) in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of diluted membranes.

-

Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of diluted membranes.

-

Test Compound: 50 µL of test compound dilution + 50 µL of radioligand + 100 µL of diluted membranes.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

Part 3: Filtration and Scintillation Counting

-

Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes.

-

Rapidly filter the contents of the 96-well plate through the pre-soaked filters using a cell harvester.

-

Wash each filter three times with 3 mL of ice-cold assay buffer.

-

Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Quantify the radioactivity in a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

-

For each concentration of the test compound, calculate the percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Illustrative Binding Affinity Data

While specific binding data for 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride is not publicly available, the following table presents representative data for the enantiomers of its parent compound, Tranylcypromine, to illustrate the expected output of the described assay.

| Compound | Transporter | IC₅₀ (nM) | Selectivity vs. SERT |

| (+)-Tranylcypromine | SERT | 150 | - |

| NET | 1,200 | 8-fold for SERT | |

| DAT | 4,500 | 30-fold for SERT | |

| (-)-Tranylcypromine | SERT | 800 | - |

| NET | 300 | 2.7-fold for NET | |

| DAT | 900 | 1.1-fold for SERT |

Note: These values are approximations derived from uptake inhibition studies and are presented for illustrative purposes. Actual Ki values would be determined from direct binding assays as described above.[5][6]

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of novel phenylcyclopropylamine analogs like 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride. By employing competitive radioligand binding assays, researchers can accurately determine the binding affinity and selectivity profile of these compounds for the key monoamine transporters. This information is fundamental for understanding their structure-activity relationships, predicting their pharmacological effects, and guiding further drug development efforts. Future studies should also include functional assays (e.g., neurotransmitter uptake inhibition) to correlate binding affinity with functional potency, as well as in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of promising candidates.

References

-

Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Two Nitro Analogs of Tranylcypromine: Relations of Aromatic Substitution of Nitro Groups to MAO-Inhibitory Activity. Archives of Pharmacal Research. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

-

Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. Available at: [Link]

-

Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online. Available at: [Link]

-

Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding. PubMed. Available at: [Link]

-

2-methyl-3-phenylcyclopropan-1-amine hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

-

Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding. ResearchGate. Available at: [Link]

-

Tranylcypromine. Wikipedia. Available at: [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetics and Target Engagement of 2-Methyl-3-phenylcyclopropan-1-amine Hydrochloride In Vivo: A Technical Whitepaper

Introduction and Structural Rationale

The development of epigenetic modulators has heavily relied on the repurposing and structural optimization of legacy pharmacophores. Tranylcypromine (TCP, trans-2-phenylcyclopropan-1-amine), a non-selective monoamine oxidase (MAO) inhibitor, is a well-documented covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. However, the clinical utility of unmethylated TCP in oncology and neurobiology is severely limited by its narrow therapeutic window, driven by off-target MAO-A/B inhibition which induces dose-limiting toxicities such as hypertensive crisis[2].

2-Methyl-3-phenylcyclopropan-1-amine hydrochloride represents a critical structural evolution. By introducing a methyl group to the cyclopropane ring, researchers induce significant steric hindrance within the narrow catalytic pockets of MAO enzymes. Conversely, the larger, more accommodating catalytic cavity of LSD1 readily accepts this substituted scaffold. This periphery editing strategy shifts the selectivity window dramatically, often yielding >1000-fold specificity for LSD1 over MAO-A/B[2], while simultaneously improving microsomal stability and mitigating hERG channel liabilities[3].

Biochemical Mechanism of Action

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that represses gene expression by demethylating mono- and dimethylated lysine 4 on histone H3 (H3K4me1/2)[1].

The pharmacokinetic (PK) and pharmacodynamic (PD) behavior of 2-Methyl-3-phenylcyclopropan-1-amine is dictated by its mechanism of action: mechanism-based irreversible inactivation . Upon entering the LSD1 active site, the cyclopropylamine moiety undergoes a single-electron transfer mediated by FAD. This triggers a rapid ring-opening event, culminating in the formation of a bulky covalent adduct with the N5 atom of the FAD cofactor. Because this adduct occupies the binding pocket, it physically disrupts the interaction between LSD1 and critical scaffolding cofactors (e.g., CoREST, GFI1B), leading to chromatin remodeling and the reactivation of target genes.

Figure 1: Mechanism of irreversible LSD1 inhibition via FAD covalent adduct formation.

In Vivo Pharmacokinetic Profile

The addition of the methyl group significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to the parent TCP molecule. The methyl substitution protects the cyclopropyl ring from rapid oxidative deamination by hepatic CYPs, thereby enhancing microsomal stability[3].

In murine models, orally administered methylated TCP derivatives exhibit rapid absorption and significant tissue penetration, including the ability to cross the blood-brain barrier (BBB)—a critical feature for targeting CNS malignancies like medulloblastoma or neurodevelopmental disorders[4].

Quantitative PK Parameters

The following table synthesizes representative in vivo pharmacokinetic parameters for optimized methylated TCP scaffolds administered in murine models (normalized to a 10 mg/kg oral dose)[2][4].

| Parameter | Definition | Intravenous (IV) | Oral (PO) |

| Cmax | Maximum plasma concentration | N/A | 1.8 - 2.5 µM |

| Tmax | Time to reach Cmax | N/A | 0.5 - 1.0 h |

| AUC0-last | Area under the curve | 4.2 µM·h | 2.8 µM·h |

| Bioavailability (F%) | Fraction of dose absorbed | 100% | 60 - 70% |

| t1/2 | Elimination half-life | 1.5 - 2.0 h | 2.5 - 3.5 h |

| Vd | Volume of distribution | 3.5 L/kg | N/A |

| CL | Systemic clearance | 25 mL/min/kg | N/A |

The PK/PD Disconnect: Causality in Covalent Inhibition

A defining feature of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride is the profound temporal disconnect between its pharmacokinetics and pharmacodynamics.

Because the compound is a "suicide inhibitor," the duration of target inhibition is not governed by the plasma half-life (t1/2 ≈ 3 hours), but rather by the biological half-life of the LSD1 enzyme itself (enzyme turnover rate). Studies on structurally analogous LSD1 inhibitors demonstrate that while the drug may be completely eliminated from plasma and tissue within 8 hours, >80% inhibition of LSD1 enzyme activity is maintained at 24 hours post-dose[4].

Causality Insight: This PK/PD disconnect allows for once-daily (QD) or even intermittent dosing regimens. Short systemic exposure minimizes off-target toxicity (e.g., transient thrombocytopenia), while the irreversible covalent bond ensures sustained epigenetic modulation and prolonged efficacy in vivo[2].

Experimental Methodologies: A Self-Validating System

To accurately characterize this compound, researchers must employ a dual-workflow approach: quantifying systemic exposure (PK) while simultaneously verifying target engagement (PD) using downstream biomarkers such as CD86 upregulation[5].

Protocol A: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

-

Dosing & Sampling: Administer 2-Methyl-3-phenylcyclopropan-1-amine HCl (formulated in 5% DMSO / 95% saline) via oral gavage to C57BL/6 mice. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

-

Sample Preparation: Centrifuge blood at 3,000 × g for 10 min at 4°C to isolate plasma. Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., TCP-d5) to precipitate proteins.

-

Extraction: Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes. Transfer the supernatant to clean LC vials.

-

LC-MS/MS Quantification: Inject 5 µL onto a C18 reverse-phase column. Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the methylated scaffold.

-

Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

Protocol B: Ex Vivo Target Engagement (Pharmacodynamics)

Because direct measurement of the FAD adduct is technically challenging in vivo, target engagement is validated through surrogate epigenetic markers.

-

Tissue Harvesting: At 24 hours post-dose (when plasma drug levels are undetectable), harvest tumor xenografts or isolate peripheral blood mononuclear cells (PBMCs).

-

Histone Extraction: Homogenize tissue in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Centrifuge to isolate the nuclear pellet. Extract histones overnight at 4°C using 0.2 N HCl.

-

Quantification: Neutralize the extract with NaOH. Quantify global H3K4me2 levels using a specific sandwich ELISA or Western Blot, normalizing to total Histone H3.

-

Orthogonal Validation: For hematological models (e.g., THP-1 AML xenografts), utilize flow cytometry to quantify the surface expression of CD86, a highly sensitive, dose-dependent biomarker of LSD1 inhibition[5].

Figure 2: Integrated in vivo PK/PD experimental workflow for covalent LSD1 inhibitors.

Conclusion

The structural modification of tranylcypromine to 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride represents a masterclass in rational drug design. By leveraging steric bulk to engineer out MAO-mediated toxicity while preserving the FAD-directed covalent mechanism, this scaffold achieves the ideal profile for an epigenetic modulator: rapid systemic clearance coupled with durable, long-lasting target engagement. For drug development professionals, understanding this PK/PD disconnect is paramount for designing safe, efficacious dosing regimens in preclinical and clinical oncology programs.

References

-

Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs in transfected cells - ChemRxiv -[Link]

-

Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - NIH PubMed Central -[Link]

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - NIH PubMed Central -[Link]

-

Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models - ACS Publications -[Link]

-

Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - ACS Medicinal Chemistry Letters -[Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride: A Methodological Framework

Abstract

This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and definitive structural elucidation of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride (CAS 879646-87-4) via single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this specific compound is not available as of this publication, this document serves as a robust, field-proven guide for researchers and drug development professionals seeking to determine its three-dimensional atomic arrangement. The protocols herein are grounded in established crystallographic principles and leverage data from the closely related and therapeutically significant analogue, trans-2-phenylcyclopropylamine (Tranylcypromine), to illustrate data interpretation. Mastery of a molecule's crystal structure is non-negotiable in modern drug development, as it dictates physicochemical properties, informs structure-activity relationships (SAR), and secures intellectual property. This guide provides the necessary theoretical and practical foundation to achieve this critical milestone.

Introduction: The Strategic Importance of Cyclopropylamines

Cyclopropylamines represent a privileged scaffold in medicinal chemistry, renowned for their unique conformational and electronic properties.[1] The strained three-membered ring introduces a high degree of rigidity and specific steric bulk, which can be exploited to achieve potent and selective interactions with biological targets.[2] This moiety is a cornerstone of various therapeutic agents, most notably as irreversible inhibitors of monoamine oxidase (MAO), enzymes critical in neurotransmitter metabolism.[3][4]

The title compound, 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, is a structural analogue of the well-known antidepressant Tranylcypromine.[5] The introduction of a methyl group creates additional stereocenters, leading to a set of diastereomers and enantiomers, each with a potentially distinct pharmacological profile. The precise stereochemistry—the absolute configuration of each chiral center—is known to be a critical determinant of biological activity.[6] Therefore, unambiguous determination of the three-dimensional structure via single-crystal X-ray diffraction is not merely an academic exercise; it is an essential step in understanding the molecule's potential as a therapeutic candidate.[7] SC-XRD remains the gold standard for providing definitive proof of molecular geometry, connectivity, and the intricate network of intermolecular interactions within the solid state.[8][9]

Part I: Material Preparation and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of diffraction-quality single crystals.

Proposed Synthesis Route

While multiple routes to substituted cyclopropylamines exist, a common strategy involves the cyclopropanation of an appropriate alkene precursor.[1][10] A plausible, generalized route to the target compound is outlined below.

Caption: Proposed synthetic workflow for the target compound.

Protocol for Single Crystal Growth of an Amine Hydrochloride

Obtaining single crystals is a critical bottleneck. Amine hydrochlorides are often highly soluble in polar solvents, making crystallization by simple evaporation challenging. A cooling crystallization from a binary solvent/anti-solvent system is a robust starting point.[11]

Principle of Causality: This method operates by dissolving the compound in a good solvent (isopropanol) at an elevated temperature and then slowly introducing an anti-solvent (water) or reducing the temperature. This controlled reduction in solubility creates a state of supersaturation, which is the driving force for nucleation and crystal growth. A slow cooling rate is crucial to prevent rapid precipitation, which yields microcrystalline powder, and instead encourages the growth of larger, more ordered single crystals.[11]

Methodology:

-

Solubility Screening: Begin by determining the solubility of the crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) to identify a suitable "good" solvent.

-

Dissolution: In a clean glass vial, dissolve approximately 20-50 mg of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride in the minimum required volume of a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 60 °C). Ensure all solid material is fully dissolved.

-

Initiate Crystallization:

-

Method A: Slow Cooling: Tightly cap the vial, and place it in an insulated container (e.g., a beaker of hot water or a styrofoam box) to slow the cooling process to room temperature over several hours to days.

-

Method B: Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed jar. In the outer jar, add a more volatile anti-solvent (a liquid in which the compound is insoluble, e.g., diethyl ether). Over time, the anti-solvent vapor will diffuse into the compound's solution, reduce its solubility, and promote crystallization.[12]

-

Method C: Slow Evaporation: Loosely cover the vial with paraffin film, punching a few small holes with a needle. Allow the solvent to evaporate slowly over several days. This technique is often successful for less soluble compounds.[13]

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides the most comprehensive data on a molecule's structure in three-dimensional space.[14] The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in an ordered crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal structure.[9]

Caption: The end-to-end workflow for SC-XRD analysis.

Experimental Protocol for Data Collection and Structure Refinement

Trustworthiness through Self-Validation: Each step in this process contains internal validation checks. For example, during data collection, the consistency of standard reflections is monitored. During refinement, metrics like the R-factor and goodness-of-fit (GooF) provide a quantitative measure of how well the calculated model matches the experimental data.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[14]

-

Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental effects (e.g., Lorentz factor, polarization).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic coordinates, thermal displacement parameters, and site occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

Part III: Data Analysis and Interpretation (Illustrative)

As no public CIF exists for the title compound, we will use the known structural features of its close analogue, trans-2-phenylcyclopropylamine hydrochloride (Tranylcypromine HCl), to illustrate the type of data obtained and its significance.[5][15]

Crystallographic Data Table

The CIF file contains a wealth of quantitative data that is typically summarized in a standardized table. The table below presents exemplary data one might expect to obtain for a compound of this class.

| Parameter | Illustrative Value (Based on Analogue) | Significance |

| Chemical Formula | C₁₀H₁₄ClN | Confirms the elemental composition of the crystal.[16] |

| Formula Weight | 183.67 g/mol | Molar mass of the asymmetric unit.[16] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell, crucial for structure solution. |

| a, b, c (Å) | a=10.1, b=8.5, c=12.3 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105.5, γ=90 | The angles of the unit cell. |

| Volume (ų) | 1005 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| R₁ [I > 2σ(I)] | 0.045 | The R-factor; a measure of agreement between the model and data (lower is better, <0.05 is excellent). |

| wR₂ (all data) | 0.120 | A weighted R-factor calculated on all data. |

| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good refinement. |

Key Structural Insights

A solved crystal structure provides invaluable insights:

-

Absolute Stereochemistry: For chiral molecules crystallized in a chiral space group, the absolute configuration can be determined, unambiguously assigning R/S labels to each stereocenter. This is the most critical piece of information for SAR studies.[7]

-

Conformation: The precise torsion angles defining the orientation of the phenyl ring relative to the cyclopropane ring and the amine group are revealed. This "bound" conformation can be used to model interactions with a protein binding pocket.

-

Intermolecular Interactions: The structure will show the hydrogen bonding network. In this case, the ammonium group (R-NH₃⁺) will act as a hydrogen bond donor to the chloride anion (Cl⁻) and potentially to other neighboring molecules, defining the crystal packing and influencing properties like stability and solubility.[17]

-

Bond Lengths and Angles: Any unusual bond lengths or angles can indicate electronic effects or ring strain, providing deeper chemical insight.

Conclusion

While the crystal structure of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride has yet to be reported in the public domain, this guide provides a complete and authoritative workflow for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional atomic structure. This information is fundamental to advancing the scientific understanding of this compound and is an indispensable component of any rational drug design and development program.

References

-

Mills, J., Kattau, R. W., Slater, I. H., & Fuller, R. W. (n.d.). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry. [Link]

-

Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. [Link]

-

Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

-

ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF. [Link]

-

Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

-

Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Crystallization Course. (n.d.). Crystallization of small molecules. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

-

Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232. [Link]

-

ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). Tranylcypromine hydrochloride, cis-. [Link]

-

GSRS. (n.d.). TRANYLCYPROMINE. [Link]

-

PubChem. (n.d.). Tranylcypromine hydrochloride. [Link]

-

Chembase. (n.d.). 2-methyl-3-phenylcyclopropan-1-amine hydrochloride — Chemical Substance Information. [Link]

-

ACS Publications. (2019, September 12). Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Enamine Catalysis. Organic Letters. [Link]

-

PubChem. (n.d.). CID 18695745. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. veranova.com [veranova.com]

- 9. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 15. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sapphire Bioscience [sapphirebioscience.com]

- 17. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-3-phenylcyclopropan-1-amine Hydrochloride: Molecular Properties, Mechanistic Profiling, and Application as an Epigenetic Modulator

Executive Summary

2-Methyl-3-phenylcyclopropan-1-amine hydrochloride is a structurally refined derivative of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)[1]. By introducing a targeted methyl substitution on the cyclopropane core, researchers have successfully altered the molecule's steric and conformational profile. This precise structural modification shifts its binding selectivity away from MAO enzymes and directs it toward Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic target in oncology[2]. This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural design, and self-validating experimental protocols for its application in drug discovery.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is paramount for assay reproducibility. The data below summarizes the core physicochemical metrics of the compound[3].

| Property | Value / Description |

| Chemical Name | 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride |

| CAS Number | 879646-87-4 |

| Molecular Formula | C₁₀H₁₄ClN (Free base: C₁₀H₁₃N · HCl) |

| Molecular Weight | 183.68 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Solubility | Soluble in DMSO, Methanol, and Water |

| Storage Requirements | -20°C (Desiccated); Cold-chain transport recommended |

The Causality of Structural Design

-

Why the Hydrochloride Salt? Amine free bases are inherently prone to atmospheric oxidation and possess poor aqueous solubility. Converting the compound to its hydrochloride salt stabilizes the primary amine, extending its shelf life and ensuring highly reproducible molarity when reconstituted in aqueous buffers for in vitro assays[3].

-

Why the Methyl Substitution? The catalytic pocket of LSD1 is significantly larger than that of MAO-A or MAO-B. The addition of a methyl group on the cyclopropane ring restricts the conformational flexibility of the molecule. This added steric bulk acts as a "conformational lock," optimizing the molecule's fit within the expanded LSD1 active site. This directly enhances target binding affinity while simultaneously reducing off-target MAO-related toxicity[4].

Mechanistic Grounding: FAD-Adduct Formation in LSD1

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a process that typically represses gene transcription[5].

2-Methyl-3-phenylcyclopropan-1-amine acts as a mechanism-based irreversible inhibitor . Upon binding to the LSD1 active site, the lone pair of electrons on the primary amine undergoes a single-electron transfer to the FAD cofactor. This oxidation triggers a homolytic cleavage of the highly strained cyclopropyl ring, generating a reactive radical intermediate. This intermediate covalently binds to the FAD cofactor, forming an irreversible TCP-FAD adduct[6]. This covalent modification permanently inactivates the enzyme, leading to the accumulation of methylated H3K4 and the subsequent transcriptional activation of downstream target genes.

Diagram 1: Mechanism of irreversible LSD1 inhibition via covalent FAD-adduct formation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, evaluating LSD1 inhibitors requires orthogonal validation: a biochemical assay to confirm direct enzyme inhibition and a cellular assay to confirm functional epigenetic modulation.

Protocol 1: In Vitro Peroxidase-Coupled Assay (Biochemical Validation)

This assay measures the H₂O₂ byproduct generated during LSD1-mediated demethylation.

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mM BSA). Reconstitute the compound in anhydrous DMSO.

-

Enzyme Incubation: Pre-incubate recombinant human LSD1 protein with varying concentrations of the inhibitor (or DMSO vehicle) for 30 minutes at room temperature. Causality: This pre-incubation is critical to allow time for the covalent FAD-adduct to form.

-

Substrate Addition: Add a di-methylated H3K4 peptide substrate alongside horseradish peroxidase (HRP) and Amplex Red.

-

Kinetic Measurement: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. The reduction in fluorescence velocity relative to the vehicle control dictates the IC₅₀.

-

Self-Validation Standard: Always include a known, potent LSD1 inhibitor (e.g., GSK2879552) as a positive control to validate enzyme activity and assay sensitivity[4].

Protocol 2: THP-1 CD86 Cellular Biomarker Assay (Functional Validation)

LSD1 inhibition in acute myeloid leukemia (AML) cell lines (e.g., THP-1) disrupts the LSD1-GFI1 repressor complex, leading to the robust upregulation of the surface marker CD86[2].

-

Cell Culture: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

-

Compound Treatment: Treat cells with a dose-response gradient of the inhibitor (0.1 μM to 10 μM) for 72 hours.

-

Harvesting & Staining: Wash cells with cold PBS containing 1% BSA. Stain with an APC-conjugated anti-human CD86 antibody for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer (FACS). Gate for live cells using DAPI exclusion.

-

Quantification: Calculate the EC₅₀ based on the percentage of CD86-positive cells or the mean fluorescence intensity (MFI) shift.

-

Self-Validation Standard: Use an inactive stereoisomer or a structurally similar non-inhibitor as a negative control to rule out non-specific cytotoxicity or autofluorescence.

Diagram 2: Workflow for validating functional LSD1 inhibition via CD86 upregulation in THP-1 cells.

Formulation, Handling, and Storage Best Practices

To maintain the structural integrity of 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, strict handling protocols must be observed:

-

Storage: The solid hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C to prevent moisture-induced degradation[3]. Cold-chain transportation is highly recommended to prevent thermal degradation of the cyclopropane ring.

-

Reconstitution: Stock solutions should be prepared in anhydrous DMSO. Avoid repeated freeze-thaw cycles; aliquot the stock solution and store at -80°C. For cellular assays, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay readouts.

References

-

NextSDS. 2-methyl-3-phenylcyclopropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

-

ChemRxiv. Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs. Retrieved from [Link]

-

Journal of Medicinal Chemistry (ACS Publications). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Retrieved from [Link]

-

RSC Advances. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. Retrieved from [Link]

-

d-nb.info. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 879646-87-4|2-Methyl-3-phenylcyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide to Biological Target Identification for Tranylcypromine Hydrochloride

Abstract

Tranylcypromine, chemically known as 2-Methyl-3-phenylcyclopropan-1-amine hydrochloride, is a potent pharmaceutical agent with a complex pharmacological profile. Initially developed and approved as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), its clinical efficacy and observed side effects suggest a broader mechanism of action involving multiple biological targets.[1][2][3] This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically identify and validate the biological targets of Tranylcypromine. We will move beyond its established pharmacology to explore a multi-pronged, modern approach that integrates computational, biochemical, and cell-based strategies to create a complete picture of its molecular interactions. The causality behind experimental choices, self-validating protocols, and the interpretation of integrated datasets are emphasized to ensure scientific rigor and accelerate discovery.

Introduction: The Challenge of Polypharmacology

Tranylcypromine (TCP) represents a classic case of a "polypharmacology" drug—a single molecule that interacts with multiple targets. While its primary efficacy in treating major depressive disorder is attributed to the inhibition of MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters, this explanation is incomplete.[1][2] For instance, TCP has also been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modulator, giving it potential applications in oncology.[4][5][6]

Understanding the complete target landscape is critical for several reasons:

-

Mechanism of Action (MoA) Deconvolution: To fully understand how TCP achieves its therapeutic effects.

-

Side Effect Profiling: To link adverse events, such as hypertensive crises or serotonin syndrome, to specific off-target interactions.[3][7][8]

-

Drug Repurposing: To identify novel therapeutic indications based on newly discovered targets.[5]

-

Development of Next-Generation Therapeutics: To design more selective analogs with improved efficacy and safety profiles.

This guide outlines a logical, phased strategy to systematically unravel the complex target profile of Tranylcypromine.

Foundational Knowledge: The Established Targets

Any target identification campaign must begin with a thorough understanding of what is already known.

Primary Target: Monoamine Oxidase (MAO)

Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][2]

-

Mechanism: TCP acts as a mechanism-based inactivator. The cyclopropylamine moiety is oxidized by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, forming a reactive radical species that covalently bonds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[2]

-

Consequence: Inhibition of MAO prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the presynaptic neuron, increasing their availability in the synapse.[1][3] This action is central to its antidepressant effects.

Secondary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Structurally and mechanistically similar to MAO, LSD1 is also a FAD-dependent enzyme.[5][6]

-

Mechanism: TCP inhibits LSD1 with an IC50 in the low micromolar range (< 2 µM).[2] Like its action on MAO, this inhibition is irreversible and targets the FAD cofactor.[6]

-

Consequence: LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with transcriptional activation.[4] Inhibition of LSD1 can thus alter gene expression programs and has shown promise in treating certain cancers, such as acute myeloid leukemia (AML).[4][9][10]

A Multi-Pronged Strategy for Novel Target Identification

A robust target deconvolution strategy does not rely on a single method but integrates computational, biochemical, and cellular approaches to generate and validate hypotheses. This workflow ensures that findings are cross-validated, minimizing false positives and building a strong, evidence-based case for each new target.

Caption: Integrated workflow for Tranylcypromine target identification.

Phase 1: In Silico and Computational Approaches (Hypothesis Generation)

Before embarking on resource-intensive lab experiments, computational methods can generate a prioritized list of potential targets.

-

Chemical Similarity Analysis: Using databases like ChEMBL or PubChem, identify compounds structurally similar to Tranylcypromine. The known targets of these analogs can provide initial hypotheses for TCP's potential off-targets.

-

Target Prediction Servers: Platforms like SwissTargetPrediction or SuperPred use machine learning models based on ligand-protein interaction data to predict a panel of likely protein targets based solely on the 2D structure of TCP.

-

Molecular Docking: Perform docking simulations of Tranylcypromine against a library of protein crystal structures, particularly those with FAD or similar cofactors. This can predict binding poses and estimate binding affinity, helping to rank potential targets.

Phase 2: Unbiased Biochemical Screening (Hypothesis Validation)

The goal of this phase is to physically identify which proteins from a complex biological sample directly interact with Tranylcypromine. Modern proteomics serves as the engine for this discovery phase.[11][12]

Approach 1: Chemical Proteomics (Affinity-Based)

This is a powerful method that uses a modified version of the drug to "fish" for its binding partners in a cell lysate.[13][14][15]

Principle: A Tranylcypromine "probe" is synthesized by attaching a linker arm and a reporter tag (e.g., biotin).[13] This probe is incubated with a cell or tissue lysate. Proteins that bind to the TCP moiety are then "pulled down" using the biotin tag (e.g., with streptavidin beads) and identified by mass spectrometry (MS).[16]

Caption: Workflow for an affinity-based chemical proteomics experiment.

Self-Validating Protocol Design: To distinguish true targets from non-specific binders, the experiment MUST include controls:

-

Competition Control: A parallel experiment is run where the lysate is pre-incubated with a high concentration of unmodified ("free") Tranylcypromine before adding the biotinylated probe. True targets will be bound by the free drug, preventing them from being pulled down by the probe. These proteins will be absent or significantly reduced in the MS results of the competition sample.

-

Negative Control Probe: A structurally similar but biologically inactive analog of TCP, also biotinylated, is used in a separate pull-down. Proteins that appear in both the active probe and inactive probe pull-downs are likely non-specific "bead-binders."

Approach 2: Thermal Proteome Profiling (Label-Free)

Cellular Thermal Shift Assay (CETSA) is a revolutionary label-free technique that assesses target engagement in intact cells or lysates.[17][18][19]

Principle: The binding of a drug to its protein target typically increases the protein's thermal stability.[18][19] In a CETSA experiment, cells or lysates are treated with the drug, heated across a range of temperatures, and the soluble (non-denatured) protein fraction is analyzed. A target protein will remain soluble at higher temperatures in the presence of its binding ligand compared to the untreated control.[20] When coupled with quantitative mass spectrometry, this allows for the simultaneous assessment of stability changes across thousands of proteins.

Experimental Protocol: CETSA coupled with Mass Spectrometry (CETSA-MS)

-

Cell Culture & Treatment: Culture relevant cells (e.g., neuronal cell line, cancer cell line) to ~80% confluency. Treat one set of cells with a high concentration of Tranylcypromine (e.g., 10-50 µM) and another with a vehicle control (e.g., DMSO) for 1-2 hours.

-

Heat Challenge: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet (containing aggregated proteins) by ultracentrifugation.

-

Sample Preparation for MS: Collect the supernatant (soluble fraction) from each temperature point for both the TCP-treated and vehicle-treated groups. Quantify protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

-

Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the treated and control conditions. A rightward shift in the melting curve for a specific protein in the TCP-treated sample indicates thermal stabilization and identifies it as a direct or indirect target.

| Method | Principle | Pros | Cons |

| Chemical Proteomics | Affinity-based pull-down of binding partners using a tagged drug molecule.[21][22] | Directly identifies binding proteins; can capture covalent and non-covalent binders. | Requires chemical synthesis of a probe; linker/tag may alter binding; risk of non-specific binding.[23] |

| CETSA-MS | Ligand binding alters protein thermal stability, which is measured proteome-wide.[18][24] | Label-free (no drug modification needed); can be performed in intact cells, preserving cellular context.[20] | Not all binding events cause a thermal shift; may not detect targets in low abundance.[18] |

Phase 3: Cellular and Functional Validation

Identifying a biochemical interaction is not enough. The final and most crucial phase is to confirm that the interaction between Tranylcypromine and the candidate protein is functionally relevant in a living cell.

-

Target Engagement Validation: Once a high-confidence hit is identified from proteomics, the binding must be confirmed in a cellular context using an orthogonal method.

-

Western Blot CETSA: This is a low-throughput version of the CETSA-MS protocol. Instead of analyzing the entire proteome, the soluble fractions are run on an SDS-PAGE gel and probed with an antibody specific to the candidate target protein. A clear thermal shift confirms engagement.[17][24]

-

NanoBRET/HiBiT Assays: These are bioluminescence-based assays that can measure target engagement in living cells in real-time. They require genetic modification of the target protein but provide quantitative data on drug affinity and residence time.

-

-

Functional Consequence: Does engaging the target protein with TCP lead to a measurable change in cell biology?

-

Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular phenotype observed upon TCP treatment (e.g., decreased proliferation, altered signaling) is mimicked by knocking down the target, it provides strong evidence that the target is functionally relevant to the drug's MoA.

-

Pathway Analysis: Measure the activity of downstream signaling pathways known to be regulated by the candidate target. For example, if the candidate is a kinase, use phosphoproteomics or phospho-specific antibodies to see if TCP treatment alters the phosphorylation of its known substrates.

-

Conclusion: Building a Complete Target Profile

The identification of biological targets for a molecule as complex as Tranylcypromine is not a linear process but an iterative cycle of hypothesis generation, biochemical validation, and functional confirmation. By integrating computational predictions with unbiased, proteome-wide experimental techniques like chemical proteomics and CETSA-MS, researchers can move beyond the well-known MAO and LSD1 targets. Each new, validated target adds a crucial piece to the puzzle, helping to explain the drug's full therapeutic potential, predict adverse effects, and guide the development of safer, more effective medicines for the future.

References

-

What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. (n.d.). Retrieved from [Link]

-

Tranylcypromine - Wikipedia. (n.d.). Retrieved from [Link]

-

Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. (n.d.). Retrieved from [Link]

-

Tranylcypromine: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

-

Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment | Bentham Science Publishers. (2016, August 1). Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution - PubMed. (2022, September 15). Retrieved from [Link]

-

Drug target deconvolution by chemical proteomics - PubMed. (2011, August 15). Retrieved from [Link]

-

Target identification for biologically active small molecules using chemical biology approaches - PubMed. (2016, September 15). Retrieved from [Link]

-

Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. (2025, January 19). Retrieved from [Link]

-

Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic. (2026, March 1). Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15). Retrieved from [Link]

-

Chemical Proteomics | Evotec. (n.d.). Retrieved from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (2026, March 18). Retrieved from [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved from [Link]

-